1-(2-Ethoxyethyl)piperidin-4-one
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Overview
Description
1-(2-Ethoxyethyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyethyl)piperidin-4-one can be synthesized through various methods. One common approach involves the reaction of piperidin-4-one with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidinones.
Scientific Research Applications
1-(2-Ethoxyethyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyethyl)piperidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to achieve therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)piperidin-4-one
- 1-(2-Methoxyethyl)piperidin-4-one
- 1-(2-Propoxyethyl)piperidin-4-one
Uniqueness
1-(2-Ethoxyethyl)piperidin-4-one is unique due to its specific ethoxyethyl substituent, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and biological activity compared to other similar compounds .
Properties
CAS No. |
215228-85-6 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)piperidin-4-one |
InChI |
InChI=1S/C9H17NO2/c1-2-12-8-7-10-5-3-9(11)4-6-10/h2-8H2,1H3 |
InChI Key |
FUJINXDLPBSOGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCC(=O)CC1 |
Origin of Product |
United States |
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